2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
4-(4-Chlorophenyl)-2-methoxyphenyl-1,3-thiazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-(4-Methoxyphenyl)-5-phenyl-1,3-thiazole: Contains a methoxyphenyl group but lacks the chlorophenyl group, leading to different properties.
Uniqueness
2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer specific electronic and steric properties
Biological Activity
The compound 2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : (2Z,5E)-2-[5-(4-chlorophenyl)thieno[3,2-d][1,3]thiazol-2-yl]imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one
- Molecular Formula : C22H14ClN3O2S3
- Molecular Weight : 484.0 g/mol
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the thiazole ring and various substituents plays a crucial role in its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study evaluated several thiazolidinone derivatives, including compounds similar to the target compound, against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, demonstrating moderate-to-good antimicrobial activity across the board .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
4a | 200 | Gram-positive |
4e | 400 | Gram-negative |
Target Compound | 100-400 | Fungi |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. The target compound has shown promising results in inhibiting cancer cell proliferation. For instance, thiazole derivatives have been reported to have IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
Case Study: Cytotoxicity Evaluation
In a recent study, the target compound was tested against human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that the compound exhibited IC50 values of approximately 10–30 µM, suggesting significant anticancer activity .
Cell Line | IC50 (µM) |
---|---|
U251 | 10 |
WM793 | 30 |
The mechanism underlying the biological activity of thiazole derivatives often involves interaction with cellular targets such as enzymes and receptors. For example, compounds with a methoxy group have been linked to enhanced interaction with DNA and inhibition of topoisomerases, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that specific modifications on the thiazole ring and substituents significantly influence biological activity. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds against cancer cells. Additionally, methoxy groups have been found to improve solubility and bioavailability .
Properties
Molecular Formula |
C17H12ClNO2S |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3 |
InChI Key |
BYPSEBXZQCBFIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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